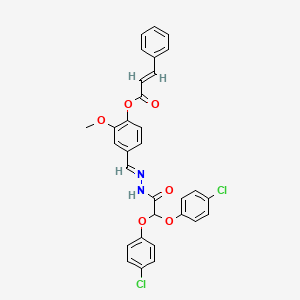
2,4,6-Trichlorobenzenesulfonylfluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trichlorobenzenesulfonylfluoride is an organosulfur compound with the molecular formula C6H2Cl3FO2S. It is a sulfonyl fluoride derivative of trichlorobenzene and is known for its reactivity and utility in various chemical processes. This compound is often used as a reagent in organic synthesis, particularly in the formation of sulfonyl linkages.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichlorobenzenesulfonylfluoride typically involves the reaction of 2,4,6-trichlorobenzenesulfonyl chloride with a fluorinating agent. One common method is the reaction with potassium fluoride in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-Trichlorobenzenesulfonylfluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,4,6-trichlorobenzenesulfonic acid and hydrogen fluoride.
Reduction: It can be reduced to 2,4,6-trichlorobenzenesulfonamide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions include solvents like dichloromethane or acetonitrile and mild heating.
Hydrolysis: Water or aqueous bases; conditions include room temperature or mild heating.
Reduction: Reducing agents like lithium aluminum hydride; conditions include anhydrous solvents and low temperatures.
Major Products:
Nucleophilic Substitution: Sulfonamide, sulfonate, and sulfonothioate derivatives.
Hydrolysis: 2,4,6-Trichlorobenzenesulfonic acid.
Reduction: 2,4,6-Trichlorobenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trichlorobenzenesulfonylfluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the introduction of sulfonyl fluoride groups into molecules. This is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms, particularly those involving sulfonylation reactions. It serves as an inhibitor for certain enzymes by reacting with active site residues.
Medicine: Research into potential therapeutic applications includes its use as a precursor for the synthesis of biologically active sulfonyl-containing compounds.
Industry: It is employed in the production of specialty chemicals, including dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 2,4,6-Trichlorobenzenesulfonylfluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of covalent bonds with the nucleophile, resulting in the formation of sulfonamide, sulfonate, or sulfonothioate derivatives. The compound can also act as an enzyme inhibitor by reacting with nucleophilic residues in the enzyme’s active site, thereby blocking its activity.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trichlorobenzoyl Chloride: Similar in structure but contains a benzoyl chloride group instead of a sulfonyl fluoride group. It is used in the synthesis of esters and amides.
2,4,6-Trichlorophenol: Contains a hydroxyl group instead of a sulfonyl fluoride group. It is used as a precursor for the synthesis of pesticides and disinfectants.
2,4,6-Trifluorobenzenesulfonyl Chloride: Contains fluorine atoms instead of chlorine atoms. It is used in the synthesis of fluorinated organic compounds.
Uniqueness: 2,4,6-Trichlorobenzenesulfonylfluoride is unique due to its combination of sulfonyl fluoride and trichlorobenzene moieties, which confer high reactivity and specificity in chemical reactions. This makes it particularly valuable in the synthesis of sulfonyl-containing compounds and as a tool in biochemical research.
Eigenschaften
Molekularformel |
C6H2Cl3FO2S |
|---|---|
Molekulargewicht |
263.5 g/mol |
IUPAC-Name |
2,4,6-trichlorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H2Cl3FO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H |
InChI-Schlüssel |
YIYMNRBLYKOKQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)S(=O)(=O)F)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S)-4-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12053279.png)





molybdenum(VI)](/img/structure/B12053303.png)






![Dichlorobis[tri(1-piperidinyl)phosphine]palladium(II)](/img/structure/B12053371.png)
